Cas no 86902-27-4 (4-(Benzyloxy)-3-chlorophenol)

4-(Benzyloxy)-3-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)-3-chlorophenol
- 4-Benzyloxy-3-chlorophenol
- 3-chloro-4-phenylmethoxyphenol
- 4-Benzyloxy-3-chloro-phenol
- 3-Chloro-4-(phenylmethoxy)phenol (ACI)
- MFCD11848188
- CS-0195032
- 86902-27-4
- DTXSID90528122
- N12855
- SCHEMBL1532826
- AKOS016007307
- PQBMHARERZHVJP-UHFFFAOYSA-N
-
- MDL: MFCD11848188
- インチ: 1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChIKey: PQBMHARERZHVJP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(OCC2C=CC=CC=2)=CC=C(O)C=1
計算された属性
- せいみつぶんしりょう: 234.04500
- どういたいしつりょう: 234.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46000
- LogP: 3.62460
4-(Benzyloxy)-3-chlorophenol セキュリティ情報
4-(Benzyloxy)-3-chlorophenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(Benzyloxy)-3-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B130258-100mg |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B130258-500mg |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 500mg |
$ 115.00 | 2022-06-07 | ||
abcr | AB516104-250mg |
4-Benzyloxy-3-chlorophenol; . |
86902-27-4 | 250mg |
€141.70 | 2024-08-02 | ||
Aaron | AR004IUU-1g |
4-(benzyloxy)-3-chlorophenol |
86902-27-4 | 1g |
$187.00 | 2023-12-14 | ||
Aaron | AR004IUU-5g |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 95% | 5g |
$487.00 | 2025-02-12 | |
A2B Chem LLC | AC09962-250mg |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 97% | 250mg |
$101.00 | 2024-04-19 | |
A2B Chem LLC | AC09962-5g |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 97% | 5g |
$440.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y0994620-5g |
4-(benzyloxy)-3-chlorophenol |
86902-27-4 | 95% | 5g |
$600 | 2025-02-24 | |
TRC | B130258-50mg |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y0994620-5g |
4-(Benzyloxy)-3-chlorophenol |
86902-27-4 | 95% | 5g |
$565 | 2024-08-02 |
4-(Benzyloxy)-3-chlorophenol 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
4-(Benzyloxy)-3-chlorophenol Raw materials
4-(Benzyloxy)-3-chlorophenol Preparation Products
4-(Benzyloxy)-3-chlorophenol 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
4-(Benzyloxy)-3-chlorophenolに関する追加情報
Introduction to 4-(Benzyloxy)-3-chlorophenol (CAS No. 86902-27-4)
4-(Benzyloxy)-3-chlorophenol, identified by its Chemical Abstracts Service (CAS) number 86902-27-4, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic heterocyclic compound features a benzyloxy group attached to a chlorophenol backbone, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
The molecular structure of 4-(Benzyloxy)-3-chlorophenol consists of a benzene ring substituted with a hydroxyl group at the 3-position and a benzyloxy group at the 4-position, with the presence of a chlorine atom further enhancing its reactivity. This unique arrangement allows for diverse chemical modifications, making it valuable in the development of novel therapeutic agents and agrochemicals.
In recent years, there has been growing interest in 4-(Benzyloxy)-3-chlorophenol due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in synthesizing bioactive molecules, particularly those targeting inflammatory and infectious diseases. The compound's ability to interact with biological targets through both hydrophobic and hydrophilic interactions makes it an attractive scaffold for drug design.
One of the most compelling aspects of 4-(Benzyloxy)-3-chlorophenol is its utility in the synthesis of phenolic derivatives known for their antimicrobial and antioxidant properties. Studies have demonstrated that modifications of the chlorophenol core can lead to compounds with enhanced efficacy against resistant bacterial strains. For instance, derivatives of this compound have shown promising results in preliminary screenings as inhibitors of bacterial biofilm formation, a critical factor in antibiotic resistance.
The benzyloxy group in 4-(Benzyloxy)-3-chlorophenol also contributes to its pharmacological potential by influencing solubility and metabolic stability. This feature is particularly important in drug development, where pharmacokinetic properties often determine a drug's clinical success. Researchers have leveraged this property to design prodrugs that release active pharmaceutical ingredients under specific physiological conditions, thereby improving therapeutic outcomes.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(Benzyloxy)-3-chlorophenol's interactions with biological systems. Molecular docking studies have identified potential binding sites on enzymes and receptors relevant to neurological disorders, suggesting its role as a lead compound for neuroprotective agents. These findings align with broader trends in drug discovery, where natural product-inspired scaffolds are being repurposed for modern therapeutic needs.
The agrochemical sector has also recognized the significance of 4-(Benzyloxy)-3-chlorophenol as a building block for developing novel pesticides. Its structural features allow for the creation of compounds that disrupt essential metabolic pathways in pests while maintaining low toxicity to non-target organisms. Such developments are crucial in addressing the growing challenge of pest resistance to conventional pesticides.
In conclusion, 4-(Benzyloxy)-3-chlorophenol (CAS No. 86902-27-4) represents a multifaceted compound with substantial potential across pharmaceuticals and agrochemicals. Its unique structural attributes, coupled with recent advancements in synthetic methodologies and computational biology, position it as a key player in ongoing research efforts aimed at addressing global health and agricultural challenges.
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